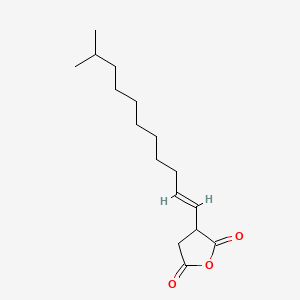

Dihydro-3-(isododecenyl)furan-2,5-dione

Description

Contextualization within Alkenyl Succinic Anhydrides (ASAs) and Dodecenyl Succinic Anhydrides (DDSAs)

Dihydro-3-(isododecenyl)furan-2,5-dione is a prominent member of a broader class of chemicals known as Alkenyl Succinic Anhydrides (ASAs). ASAs are characterized by a succinic anhydride (B1165640) ring to which an alkenyl (unsaturated hydrocarbon) chain is attached. This general structure imparts a dual nature to the molecule: the hydrophilic anhydride head and the hydrophobic alkenyl tail.

More specifically, it falls under the sub-category of Dodecenyl Succinic Anhydrides (DDSAs), where the alkenyl chain is a dodecenyl group, meaning it possesses 12 carbon atoms with one double bond. The "iso" prefix in isododecenyl indicates that the dodecenyl group is branched. DDSAs are noted for their utility as esterifying agents, introducing a 12-carbon hydrophobic chain into various substrates. dergipark.org.tr This targeted modification is crucial for altering the surface properties of materials, a key aspect of their industrial applications.

The general synthesis of ASAs, including this compound, involves the ene reaction between maleic anhydride and an appropriate olefin, in this case, isododecene. google.com This reaction is typically carried out at elevated temperatures.

Structural Classification as a Dihydrofuran-2,5-dione Derivative

From a systematic nomenclature perspective, this compound is classified as a derivative of dihydrofuran-2,5-dione. The core of the molecule is a five-membered heterocyclic ring containing one oxygen atom and two carbonyl groups, which is the furan-2,5-dione structure. The "dihydro" prefix indicates the saturation of one of the double bonds within the furan (B31954) ring, resulting in a succinic anhydride moiety.

The key feature of this specific molecule is the attachment of an isododecenyl group at the third position of the dihydrofuran-2,5-dione ring. This long, branched alkyl chain is fundamental to its physical and chemical properties, particularly its solubility and reactivity in different chemical environments. The presence of the reactive anhydride ring allows the molecule to readily undergo reactions with nucleophiles such as alcohols and amines, forming esters and amides, respectively. This reactivity is central to its function as a chemical intermediate and a modifying agent.

Historical Development and Significance in Organic Synthesis

The development of Alkenyl Succinic Anhydrides, including this compound, has its roots in the mid-20th century. The initial impetus for their development was the need for effective sizing agents in the paper industry to control the absorption of water and inks. ASAs were introduced as an alternative to traditional rosin-based sizing agents, offering advantages in neutral to alkaline papermaking processes.

Beyond its foundational role in paper chemistry, the significance of this compound in organic synthesis has expanded considerably. It is recognized as a versatile chemical intermediate. researchgate.netacs.org Its anhydride functionality provides a convenient handle for introducing the long, hydrophobic isododecenyl chain into other molecules. This has been exploited in several areas:

Surfactant Synthesis: The reaction of this compound with amines, such as glycine, has been used to synthesize novel surfactants. researchgate.net In these reactions, the anhydride ring is opened to create an amide linkage and a carboxylic acid group, forming a new amphiphilic molecule with a unique head group. researchgate.netgoogle.com These surfactants have shown effectiveness in reducing surface tension. researchgate.net Microwave-assisted synthesis has also been employed to create boronated surfactants from dodecenyl succinic anhydride for various applications. dergipark.org.tr

Polymer Modification: The compound is used to hydrophobically modify natural polymers like starch and inulin. acs.org This modification, achieved through esterification, alters the properties of the biopolymers, making them suitable for new applications. For instance, the surface esterification of corn starch films with dodecenyl succinic anhydride has been shown to reduce moisture sensitivity and increase surface hydrophobicity.

Epoxy Resin Curing: this compound serves as a curing agent for epoxy resins. google.com In this application, it reacts with the epoxy groups to form a cross-linked polymer network, and the long alkenyl chain imparts flexibility and improved mechanical properties to the cured resin.

Lubricant Additives: In the field of lubricants, it is used as an intermediate in the synthesis of additives that act as corrosion inhibitors and viscosity modifiers. unt.eduahrinet.org Its derivatives can also function as anti-wear and extreme pressure additives in synthetic and ester-based hydraulic fluids. unt.eduahrinet.org

The historical trajectory of this compound showcases its evolution from a specialized industrial chemical to a valuable building block in organic synthesis, enabling the creation of a wide range of functional molecules and materials.

Structure

2D Structure

3D Structure

Properties

CAS No. |

51546-74-8 |

|---|---|

Molecular Formula |

C16H26O3 |

Molecular Weight |

266.38 g/mol |

IUPAC Name |

3-[(E)-10-methylundec-1-enyl]oxolane-2,5-dione |

InChI |

InChI=1S/C16H26O3/c1-13(2)10-8-6-4-3-5-7-9-11-14-12-15(17)19-16(14)18/h9,11,13-14H,3-8,10,12H2,1-2H3/b11-9+ |

InChI Key |

MFZOUWVHEQAVLP-PKNBQFBNSA-N |

Isomeric SMILES |

CC(C)CCCCCCC/C=C/C1CC(=O)OC1=O |

Canonical SMILES |

CC(C)CCCCCCCC=CC1CC(=O)OC1=O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for Alkenyl Succinic Anhydrides relevant to Dihydro-3-(isododecenyl)furan-2,5-dione

The synthesis of alkenyl succinic anhydrides (ASAs), such as this compound, is a significant process in industrial chemistry. These compounds serve as crucial intermediates in the manufacturing of a wide array of products, including lubricant additives, paper sizing agents, and corrosion inhibitors. googleapis.comwikipedia.org The primary and most established method for their production involves the direct reaction of an alkene with maleic anhydride (B1165640). wikipedia.org

Alder-Ene Reaction Mechanisms involving Maleic Anhydride and Alkenes

The cornerstone of ASA synthesis is the Alder-Ene reaction, a pericyclic reaction that occurs between an alkene possessing an allylic hydrogen (the "ene") and a compound with a multiple bond, known as the enophile—in this case, maleic anhydride. wikipedia.orgcore.ac.uksurrey.ac.uk This reaction is typically conducted at high temperatures, often exceeding 200°C, and is considered a concerted process where the bond formation and hydrogen transfer occur in a single step. wikipedia.orgsurrey.ac.uk

Kinetic studies have shown that the ene reaction between maleic anhydride and various alkenes follows second-order kinetics. rsc.org The mechanism is favored to proceed through an exo-transition state, which influences the stereochemistry of the resulting alkenylsuccinic anhydride product. surrey.ac.ukrsc.org While the Alder-Ene reaction is the principal pathway, other mechanisms such as the Diels-Alder reaction and free radical reactions can also occur during the maleinization of unsaturated compounds. rsc.org To prevent unwanted side reactions like olefin polymerization, radical inhibitors such as hydroquinone (B1673460) are sometimes employed. ppor.az

Catalytic Approaches in Isododecenyl Succinic Anhydride Synthesis

While the thermal ene reaction is prevalent, catalytic methods have been developed to enhance reaction efficiency and allow for milder conditions. The use of catalysts can influence the reaction rate and selectivity, leading to improved yields and reduced byproducts.

In the industrial production of this compound, a specific type of polyisobutenyl succinic anhydride (PIBSA), the primary reactants are polyisobutylene (B167198) (PIB) and maleic anhydride. researchgate.netmdpi.comwikipedia.org Highly reactive polyisobutylene, which has a high proportion of terminal double bonds (vinylidene groups), is the preferred alkene source for this reaction. researchgate.netgoogle.com The reaction between highly reactive PIB and maleic anhydride is the basis for producing PIBSA, a key additive in the lubricant industry. researchgate.netresearchgate.net This thermal reaction generally requires high temperatures and extended reaction times to achieve high conversion. researchgate.net

The efficacy of isododecenyl succinic anhydride synthesis can be significantly improved through the use of catalysts and initiators. google.comgoogle.com For instance, solid acid catalysts like SO₄²⁻/TiO₂ have been shown to be effective, yielding 46.8% of ASA at 190°C after 5 hours. lnpu.edu.cn Other patented methods utilize silica (B1680970) gel or silicate (B1173343) as catalysts. google.com

Some processes involve the addition of both a catalyst and an initiator to the reaction mixture of polyisobutylene and maleic anhydride. google.com In other approaches, a free radical initiator is introduced after an initial thermal reaction phase to drive the synthesis to completion. google.com The use of organic acids as catalysts has also been reported to minimize the formation of undesirable byproducts. researchgate.net The selection of a specific catalyst or initiator system is critical for controlling the reaction pathway and the properties of the final product.

Optimization of Reaction Conditions for Yield and Selectivity

Achieving high yield and selectivity in the synthesis of this compound is contingent upon the careful optimization of reaction conditions. Key parameters that are manipulated include temperature and reaction time.

Temperature and reaction time are intrinsically linked and are among the most critical factors in the synthesis of alkenyl succinic anhydrides. The thermal ene reaction typically necessitates high temperatures, generally in the range of 200°C to 250°C. wikipedia.orgcore.ac.uk For example, a study using a mixture of dodecene and tetradecene found that reaction temperatures of 220-240°C were effective. googleapis.com

Reaction times can vary significantly, from as short as one hour to over 20 hours, depending on the specific reactants, scale, and desired product purity. googleapis.comresearchgate.net Shorter reaction times of 2-3 hours have been reported as preferable for certain batch processes to achieve 80-95% consumption of maleic anhydride. googleapis.com However, longer reaction times of 8-10 hours are often considered a good compromise to maximize yield while minimizing the formation of side products. core.ac.uk Research on the synthesis of ASAs from C6-C10 α-olefins identified optimal conditions as 200-220°C for 10-12 hours, which resulted in yields of 69-75%. ppor.az For industrial applications where minimizing side products is crucial, temperatures between 220 and 235°C with reaction times of around 8 hours have been found to be optimal, though this may result in a lower yield of approximately 55%. core.ac.uk

Interactive Data Table: Reaction Parameters for Alkenyl Succinic Anhydride Synthesis

| Alkene Source | Temperature (°C) | Reaction Time (hrs) | Yield (%) | Catalyst/Inhibitor | Reference |

| Dodecene & Tetradecene | 220-240 | 2-3 | 80-95 (MA consumption) | Polymerization Inhibitor | googleapis.com |

| High Oleic Sunflower Oil Methyl Esters | 240-250 | 8 | >70 | Xylene (solvent) | core.ac.ukresearchgate.net |

| High Oleic Sunflower Oil Methyl Esters | 220-235 | 8 | ~55 | Xylene (solvent) | core.ac.ukresearchgate.net |

| C6-C10 α-olefins | 200-220 | 10-12 | 69-75 | Hydroquinone | ppor.az |

| C13-C14 Internal Olefins | 190 | 5 | 46.8 | SO₄²⁻/TiO₂ | lnpu.edu.cn |

| Internal Olefins | 150-280 | 10-20 | Not specified | Silica gel or silicate | google.com |

Molar Ratio of Reactants and Additive Effects

The synthesis of alkenyl succinic anhydrides, such as IDSA, typically involves the "ene" reaction between an alkene (isododecene) and maleic anhydride. The efficiency and yield of this reaction are highly dependent on the molar ratio of the reactants and the presence of specific additives.

Generally, the process involves mixing polyisobutylene (as a precursor to isododecene) and maleic anhydride in a reactor. google.com While the exact industrial molar ratios are often proprietary, laboratory and patent literature suggests that ratios approaching equimolar are common starting points for similar reactions, such as the synthesis of allyl succinic anhydride. researchgate.net Adjusting the molar ratio can influence the reaction rate and the formation of byproducts. An excess of the alkene component can help drive the reaction to completion but may require more rigorous purification steps to remove unreacted starting material.

Additives play a crucial role in promoting the desired reaction pathway and inhibiting side reactions. Catalysts, such as Lewis acids, can be introduced to accelerate the ene reaction. researchgate.net Initiators may also be added to facilitate the reaction's start. google.com Furthermore, to prevent unwanted polymerization of the isododecenyl group, especially at the high temperatures often required for the synthesis, polymerization inhibitors like methoxyphenol are frequently included in the reaction mixture. researchgate.net The pH of the reaction system is another parameter that may be adjusted to optimize the synthesis process. google.com

Table 1: Effects of Reactants and Additives in IDSA Synthesis

| Component | Molar Ratio/Type | Primary Effect | Reference |

| Isododecene | Equimolar to Maleic Anhydride | Baseline for reaction stoichiometry. | researchgate.net |

| Isododecene | Excess relative to Maleic Anhydride | May increase conversion rate. | N/A |

| Maleic Anhydride | Stoichiometric or slight excess | Ensures complete reaction of the alkene. | google.com |

| Catalyst | Lewis Acids | Increases the rate of the ene reaction. | researchgate.net |

| Inhibitor | e.g., Methoxyphenol | Prevents polymerization of the alkene. | researchgate.net |

Competing Reactions and Formation of Byproducts during Isododecenyl Succinic Anhydride Synthesis

During the synthesis of IDSA, several competing reactions can occur, leading to the formation of undesirable byproducts. The primary synthesis is conducted at elevated temperatures, typically below 200°C, to facilitate the ene reaction. researchgate.net However, these conditions can also promote side reactions.

A significant competing reaction is the polymerization of the isododecene reactant. researchgate.net High temperatures can initiate self-polymerization of the alkene, leading to a complex mixture of oligomers and polymers, which complicates purification and reduces the yield of the desired anhydride. The use of polymerization inhibitors is a key strategy to mitigate this side reaction. researchgate.net

Another major byproduct can arise from the dimerization of the succinic anhydride moiety itself, particularly during purification by distillation. google.com Heating succinic anhydride can lead to the formation of 1,6-dioxaspiro google.comgoogle.comnonane-2,7-dione, a dilactone byproduct. This impurity has been identified as a primary cause of coloration in the final product. The formation of this dilactone is difficult to reverse by distillation, making temperature control during purification a critical parameter. google.com Other potential byproducts include those from the decomposition of maleic anhydride at excessive temperatures. researchgate.net

Derivatization Strategies of this compound

The anhydride ring in this compound is a versatile functional group that readily undergoes nucleophilic acyl substitution, allowing for a variety of derivatization strategies. The most common of these are ring-opening reactions with alcohols and amines.

The reaction of this compound with an alcohol (alcoholysis) results in the opening of the anhydride ring to form a monoester of isododecenyl succinic acid. wikipedia.org This reaction involves the nucleophilic attack of the alcohol's hydroxyl group on one of the carbonyl carbons of the anhydride. libretexts.org

The reaction proceeds to yield a molecule containing both a carboxylic acid group and an ester group. wikipedia.orgchemguide.co.uk Compared to similar reactions with more reactive acyl chlorides, the alcoholysis of anhydrides is generally slower and may require gentle heating to proceed at a reasonable rate. chemguide.co.uk

Various catalytic methods can be employed to facilitate the esterification. For sterically hindered alcohols, the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst, is effective. stackexchange.com Alternatively, solvent-free methods using simple alkali salt bases like sodium acetate (B1210297) or potassium carbonate have been shown to efficiently catalyze the formation of monoalkyl esters from cyclic anhydrides. stackexchange.com Enzyme catalysis, for instance using lipases, also presents an effective and highly selective method for the ring-opening of anhydrides with alcohols. researchgate.net

Table 2: Catalytic Methods for Monoester Synthesis from IDSA

| Catalyst System | Reactants | Key Features | Reference |

| Heat (Uncatalyzed) | IDSA, Alcohol | Simple conditions, may be slow. | chemguide.co.uk |

| DCC/DMAP | IDSA, Sterically Hindered Alcohol | Effective for challenging substrates. | stackexchange.com |

| Alkali Salt (e.g., NaOAc) | IDSA, Alcohol | Solvent-free, economical. | stackexchange.com |

| Lipase (e.g., PCL) | IDSA, Alcohol | High selectivity, mild conditions. | researchgate.net |

The reaction between this compound and a primary or secondary amine yields a succinamic acid, which is a monoamide derivative of isododecenyl succinic acid. This amidation occurs via a nucleophilic acyl substitution mechanism where the amine attacks one of the carbonyl carbons of the anhydride ring.

This reaction is generally facile and can often be performed under mild conditions. For instance, adding the anhydride to a stirred solution of the amine in a suitable solvent like ethyl acetate at room temperature can lead to the selective formation of the mono-acylated product (succinamic acid). The kinetics of this reaction are typically second-order.

The reaction between succinic anhydride and an amine is often autocatalytic in its initial phase, after which the amidation process that follows a second-order reaction model becomes dominant. The rate of the reaction is influenced by the properties of the solvent used (such as polarity and basicity) and the structure of the amine.

Chemical Reactivity and Mechanistic Studies of Dihydro 3 Isododecenyl Furan 2,5 Dione

Nucleophilic Reactivity of the Cyclic Anhydride (B1165640) Moiety

The reactivity of Dihydro-3-(isododecenyl)furan-2,5-dione is primarily dictated by the strained five-membered cyclic anhydride ring. This moiety contains two electrophilic carbonyl carbons, which are susceptible to attack by a wide range of nucleophiles. The reaction typically proceeds via a nucleophilic acyl substitution mechanism. dalalinstitute.com The initial nucleophilic attack on one of the carbonyl carbons leads to the formation of a tetrahedral intermediate. Subsequently, the ring opens by the cleavage of the acyl-oxygen bond, resulting in a mono-acylated product.

The general mechanism can be depicted as follows:

Nucleophilic Attack: A nucleophile (Nu:) attacks one of the carbonyl carbons of the anhydride.

Formation of Tetrahedral Intermediate: The pi bond of the carbonyl group breaks, and its electrons move to the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen.

Ring Opening: The tetrahedral intermediate collapses, reforming the carbonyl double bond and cleaving the bond between the carbonyl carbon and the ring oxygen. This results in the opening of the anhydride ring and the formation of a carboxylate.

Protonation: The resulting carboxylate anion is typically protonated during the reaction workup to yield the final product, which is a derivative of succinic acid.

The presence of the bulky isododecenyl group introduces steric hindrance around the anhydride ring. This steric bulk can influence the rate of nucleophilic attack, potentially slowing it down compared to unsubstituted succinic anhydride. nih.gov However, the long alkyl chain of the isododecenyl group is primarily an electron-donating group through an inductive effect. This effect can slightly decrease the electrophilicity of the carbonyl carbons, but this electronic effect is generally considered to be minor compared to the steric influence for such large alkyl groups.

Investigation of Esterification Mechanisms with Hydroxyl Groups (e.g., Cellulose)

The reaction of this compound with hydroxyl-containing polymers like cellulose (B213188) is of significant interest for surface modification and the development of biodegradable materials. The esterification of cellulose with succinic anhydride derivatives introduces carboxyl groups onto the cellulose surface, altering its properties. mdpi.comresearchgate.net

The mechanism of esterification involves the nucleophilic attack of the hydroxyl groups of cellulose on the carbonyl carbons of the anhydride ring. This reaction leads to the formation of an ester linkage and the opening of the anhydride ring, resulting in a succinate (B1194679) half-ester attached to the cellulose backbone. The reaction can be catalyzed by bases, such as pyridine, or can be carried out under thermal conditions.

The esterification process can be monitored using techniques like Fourier-transform infrared spectroscopy (FTIR). The appearance of a new absorption band around 1720-1740 cm⁻¹, corresponding to the C=O stretching vibration of the newly formed ester bond, confirms the successful modification of cellulose. researchgate.netiosrjournals.org The intensity of this peak can be correlated with the degree of substitution.

The degree of substitution is influenced by several reaction parameters, including the reaction time, temperature, and the molar ratio of the anhydride to the hydroxyl groups of cellulose. mdpi.com An increase in these parameters generally leads to a higher degree of esterification. However, excessively high temperatures can lead to degradation of the cellulose backbone.

| Parameter | Effect on Degree of Substitution | Reference |

| Reaction Time | Increases with longer time | mdpi.com |

| Temperature | Generally increases, but can cause degradation at very high temperatures | mdpi.com |

| Molar Ratio (Anhydride:OH) | Increases with higher molar ratio | mdpi.com |

Mechanisms of Curing Reactions with Epoxide Systems

This compound can act as a curing agent or hardener for epoxy resins. The curing process involves the reaction between the anhydride and the epoxide groups, leading to the formation of a cross-linked polymer network. This reaction is typically slow at room temperature and requires elevated temperatures or the use of a catalyst to proceed at a practical rate.

The uncatalyzed reaction is believed to be initiated by the presence of hydroxyl groups, which may be present as impurities in the epoxy resin or on the surface of fillers. The hydroxyl group first reacts with the anhydride to form a half-ester, which contains a carboxylic acid group. This carboxylic acid then reacts with an epoxide group to form a hydroxyl-ester and a new hydroxyl group, which can further react with another anhydride molecule, propagating the cross-linking.

Tertiary amines are commonly used as accelerators for the epoxy-anhydride curing reaction. The mechanism of tertiary amine catalysis is complex and can proceed through several proposed pathways. One widely accepted mechanism involves the initial reaction of the tertiary amine with the anhydride, forming a zwitterionic intermediate. This intermediate is a highly reactive carboxylate anion that can then attack the epoxide ring.

The key steps in the tertiary amine-initiated curing process are:

Initiation: The tertiary amine (R₃N) attacks one of the carbonyl carbons of the anhydride ring, leading to the formation of a zwitterionic adduct containing a carboxylate anion.

Propagation: The carboxylate anion then attacks an epoxide ring, opening it to form an alkoxide. This alkoxide is a strong nucleophile and can then attack another anhydride molecule, regenerating the carboxylate anion and continuing the polymerization chain. This process results in the formation of polyester (B1180765) linkages.

An alternative initiation step involves the tertiary amine attacking the epoxide ring first, forming a zwitterion with an alkoxide that then reacts with the anhydride. Regardless of the exact initiation pathway, the propagation proceeds through the alternating reaction of epoxide and anhydride groups.

The efficiency of the tertiary amine catalyst can be influenced by its basicity and steric hindrance. More basic amines are generally more effective catalysts.

| Catalyst Type | General Role | Reference |

| Tertiary Amine | Accelerates curing by forming a reactive intermediate with the anhydride or epoxide | cellulosechemtechnol.ro |

Theoretical Insights into Reaction Energetics and Transition States

Computational chemistry provides valuable insights into the reaction mechanisms, energetics, and transition states involved in the reactions of succinic anhydride and its derivatives. Density Functional Theory (DFT) is a commonly employed method for these studies.

Theoretical studies on the unimolecular decomposition of succinic anhydride suggest that C-C bond cleavage within the ring is a high-energy process. The decomposition of succinic anhydride is predicted to occur via a concerted fragmentation mechanism, leading to the formation of carbon monoxide (CO), carbon dioxide (CO₂), and ethene (C₂H₄). However, this process requires a significant activation energy, on the order of 70 kcal/mol, and is therefore not a facile reaction under typical conditions for nucleophilic substitution or curing.

In the context of reactions with nucleophiles or in curing systems, the primary reactive pathway involves the cleavage of the C-O bond of the anhydride ring, which is energetically much more favorable than the cleavage of C-C bonds.

The isododecenyl substituent on the furan-2,5-dione ring influences the reactivity of the anhydride moiety through a combination of electronic and steric effects.

Electronic Effects: The isododecenyl group is an alkyl substituent, which is generally considered to be weakly electron-donating through an inductive effect (+I). This electron-donating nature can slightly decrease the electrophilicity of the carbonyl carbons by increasing the electron density on the anhydride ring. This would, in principle, slightly decrease the reactivity towards nucleophiles compared to unsubstituted succinic anhydride. The effect of such substituents on the reactivity of aromatic systems is often quantified using Hammett plots, which correlate reaction rates with substituent constants (σ). pharmacy180.comwikipedia.orgslideshare.net While not directly applicable to this aliphatic system in the same way, the underlying principles of electronic influence are similar.

Steric Effects: The isododecenyl group is a large and bulky substituent. This steric hindrance can impede the approach of a nucleophile to the carbonyl carbons, thereby slowing down the reaction rate. nih.govnih.gov The extent of this steric effect will depend on the size and shape of the attacking nucleophile. For large nucleophiles, such as the hydroxyl groups on a cellulose polymer chain, steric hindrance can be a significant factor controlling the accessibility of the reactive sites.

Computational studies can be used to quantify these effects by calculating the charge distribution on the anhydride ring and mapping the electrostatic potential. Such studies on related alkenyl succinic anhydrides have shown that despite the presence of the alkyl chain, the carbonyl carbons remain significant sites of electrophilicity.

Polymer Chemistry and Advanced Materials Research Involving Dihydro 3 Isododecenyl Furan 2,5 Dione

Role as a Monomer in Polymer Synthesis

The anhydride (B1165640) functionality of dihydro-3-(isododecenyl)furan-2,5-dione allows it to act as a monomer in several polymerization reactions, leading to the formation of polymers with tailored properties. The long isododecenyl group introduces hydrophobicity and flexibility into the polymer backbone.

Copolymerization with Epoxides (e.g., Propylene (B89431) Oxide, Glycidyl (B131873) Methacrylate)

While direct studies on the copolymerization of this compound with epoxides such as propylene oxide and glycidyl methacrylate (B99206) are not extensively documented in publicly available research, the reactivity of the anhydride group suggests a strong potential for such reactions. Anhydrides are well-known to react with epoxides, typically in the presence of a catalyst, to form polyester (B1180765) linkages. This reaction opens the door for creating copolymers with alternating structures.

For instance, the reaction with propylene oxide would likely proceed via a ring-opening polymerization mechanism, where the anhydride ring is opened by the hydroxyl group formed from the previously opened epoxide ring, or by direct reaction with the epoxide catalyzed by various compounds. This would result in a polyester chain with repeating units derived from both the succinic anhydride derivative and propylene oxide.

Similarly, glycidyl methacrylate , which contains both an epoxide ring and a polymerizable methacrylate group, offers intriguing possibilities. The anhydride can react with the epoxy group, incorporating the isododecenyl succinic moiety into a polymer backbone that also contains reactive methacrylate pendant groups. These methacrylate groups could then be further polymerized or cross-linked in a subsequent step, leading to the formation of complex network structures. The isododecenyl chain would impart significant hydrophobicity and flexibility to the resulting material.

Formation of Polyesters and Polyamides

This compound is a valuable monomer for the synthesis of polyesters and polyamides due to the reactivity of its anhydride ring.

Polyesters: The reaction of the anhydride with diols or polyols is a standard method for producing polyesters. The polycondensation reaction involves the opening of the anhydride ring by the hydroxyl groups of the alcohol, forming ester linkages. A patent describes the use of 1-dodecenyl succinic acid or its anhydride in combination with unsaturated carboxylic acids (like maleic anhydride) and glycols (such as ethylene (B1197577) glycol and propylene glycol) to create unsaturated polyester resins. google.com These resins are formulated to reduce the volatility of styrene (B11656), a common reactive diluent. google.com The incorporation of the dodecenyl succinic moiety can modify the resin's properties, enhancing flexibility and compatibility. google.com Research on other bio-derived succinic acids has also demonstrated their successful incorporation into unsaturated polyester resins, highlighting the potential for creating materials with significant bio-based content. mdpi.comchalcogen.ro

Polyamides: The synthesis of polyamides can be achieved through the reaction of the anhydride with diamines. The amine groups of the diamine react with the anhydride to form amide linkages, leading to a polyamide chain. This reaction is a form of direct polycondensation. While specific studies on this compound in polyamide synthesis are not readily available, research on other systems demonstrates the feasibility of this approach. For example, direct polycondensation of dicarboxylic acids with aromatic diamines using activating agents like propylphosphonic anhydride proceeds under mild conditions to produce high molecular weight polyamides. scispace.com The isododecenyl group in the resulting polyamide would introduce a long, flexible hydrophobic segment, which could be beneficial for applications requiring modified surface properties or improved processability.

Functionalization and Modification of Biopolymers

The reactivity of this compound makes it an effective agent for the chemical modification of natural polymers like polysaccharides and proteins. This modification is often aimed at introducing hydrophobicity to these inherently hydrophilic biopolymers, thereby altering their physical and chemical properties for specific applications.

Hydrophobic Modification of Polysaccharides (e.g., Starch, Cashew Gum)

Alkenyl succinic anhydrides (ASAs), including dodecenyl succinic anhydride (DDSA), are widely used to hydrophobically modify polysaccharides. mdpi.comnih.gov The anhydride group reacts with the hydroxyl groups on the polysaccharide backbone, forming ester linkages and attaching the long alkyl chain.

Starch: The modification of starch with ASAs like octenyl succinic anhydride (OSA) and DDSA is a well-established industrial practice. conicet.gov.armdpi.com This esterification process imparts amphiphilic properties to the starch, making it useful as an emulsifier, encapsulating agent, and fat replacer in the food industry. conicet.gov.ar The introduction of the hydrophobic isododecenyl groups into the starch structure would similarly be expected to reduce its gelatinization temperature and enthalpy, while increasing swelling power and paste viscosity. conicet.gov.ar The reaction is typically carried out in an aqueous slurry under alkaline conditions. conicet.gov.ar

Cashew Gum: Research has demonstrated the successful hydrophobic modification of cashew gum using tetrapropenyl succinic anhydride (TPSA), a compound structurally similar to this compound. mdpi.comnih.govnih.govresearchgate.net In one study, cashew gum was reacted with TPSA in dimethyl sulfoxide (B87167) (DMSO) at 120°C, achieving high conversion rates. mdpi.comnih.govnih.govresearchgate.net The resulting modified cashew gum exhibited a decreased affinity for water, a direct consequence of the attached hydrophobic chains. mdpi.comnih.govnih.govresearchgate.net Such modified polysaccharides are promising candidates for use as polymeric emulsifiers, thickeners, and compatibilizers. mdpi.comnih.govnih.govresearchgate.net

Table 1: Research Findings on Hydrophobic Modification of Cashew Gum with Alkenyl Succinic Anhydrides

| Parameter | Finding | Reference |

|---|---|---|

| Reagent Used | Tetrapropenyl succinic anhydride (TPSA) | mdpi.comnih.govnih.govresearchgate.net |

| Solvent | Dimethyl sulfoxide (DMSO) | mdpi.comnih.govnih.govresearchgate.net |

| Reaction Temperature | 120 °C | mdpi.comnih.govnih.govresearchgate.net |

| Conversion | >88% | mdpi.comnih.govnih.govresearchgate.net |

| Degree of Substitution (DS) | 0.02 to 0.20 | mdpi.comnih.govnih.govresearchgate.net |

| Effect on Water Affinity | Decreased | mdpi.comnih.govnih.govresearchgate.net |

| Potential Applications | Emulsifiers, thickeners, compatibilizers | mdpi.comnih.govnih.govresearchgate.net |

Modification of Proteins for Enhanced Functionality

The anhydride group of this compound can react with nucleophilic groups on protein side chains, primarily the ε-amino group of lysine (B10760008) residues, and to a lesser extent, hydroxyl and sulfhydryl groups. researchgate.netresearchgate.net This modification, known as succinylation, introduces the hydrophobic isododecenyl group onto the protein surface.

A review of the literature on the modification of proteins with dodecenyl succinic anhydride (DDSA) indicates that this process can significantly alter the functional properties of proteins. nih.gov The introduction of the long alkyl chain enhances the protein's hydrophobicity, which can improve its emulsifying and foaming properties. nih.gov This is particularly relevant in the food, pharmaceutical, and cosmetic industries. nih.gov Succinylation replaces the positively charged amino group of lysine with a negatively charged carboxyl group, which can also be used to solubilize proteins. nih.gov This technique has been used to block lysine residues from cleavage by trypsin, which is useful in protein sequencing. nih.gov

Table 2: Key Aspects of Protein Modification with Alkenyl Succinic Anhydrides

| Aspect | Description | Reference |

|---|---|---|

| Primary Reaction Site | ε-amino group of lysine residues | researchgate.netresearchgate.netnih.gov |

| Effect on Hydrophobicity | Increases protein hydrophobicity | nih.gov |

| Functional Property Enhancement | Improved emulsifying and foaming capabilities | nih.gov |

| Solubility Modification | Can be used to increase protein solubility at pH > 7 | nih.gov |

| Application in Proteomics | Blocks trypsin cleavage at lysine residues for protein sequencing | nih.gov |

Application as a Cross-linking Agent in Polymeric Systems

This compound can function as a cross-linking agent in various polymer systems. Its bifunctional nature, arising from the reactive anhydride ring, allows it to form bridges between polymer chains.

Dodecenylsuccinic anhydride (DDSA) is widely recognized as a hardener for curing epoxy resins. sigmaaldrich.com The anhydride ring reacts with the hydroxyl groups present on the epoxy polymer chains (often generated by the initial opening of the epoxide ring), forming ester cross-links. This process converts the liquid resin into a solid, thermoset material with improved mechanical and thermal properties. The long, flexible dodecenyl chain can impart a degree of toughness and flexibility to the otherwise rigid epoxy network.

While direct studies are limited, the structural similarity of this compound to other ASAs suggests its potential as a cross-linking agent for other polymer systems as well. For example, in systems containing polymers with hydroxyl or amine functionalities, the anhydride group can react to form ester or amide cross-links, respectively. This could be utilized in the curing of various resins or for the modification of polymer blends to improve their compatibility and mechanical properties.

Hydrogel Formulations

Alkenyl succinic anhydrides (ASAs), the chemical class to which this compound belongs, are utilized in the development of advanced hydrogels. nih.govrsc.org These compounds can introduce novel properties into aqueous systems through the formation of bola-amphiphiles—molecules with hydrophilic heads at both ends of a hydrophobic spacer. nih.gov In one approach, ASAs are used as head groups, reacting with polyesterdiols to form amphiphilic structures. nih.govrsc.org

The hydrophobic alkenyl chain, such as the isododecenyl group, facilitates the self-assembly of these molecules in water into ordered, nanoscale objects. nih.gov The specific ordering, whether into nematic or lamellar-like phases, is influenced by the length and structure of the alkenyl chain. nih.govrsc.org This self-assembly can lead to the formation of ordered hydrogels, which are elastically responding, bicontinuous networks. nih.gov Such hydrogels, formed using ASAs with C8 to C12 side chains, show potential as formulation bases for films, coatings, and adhesives. nih.govrsc.org

Epoxy Resin Curing Systems

This compound and related alkenyl succinic anhydrides function as effective curing agents (hardeners) for epoxy resins. vt.edutri-iso.comspecialchem.com Anhydride-cured epoxy systems are known for their high glass transition temperature (Tg), excellent chemical resistance, high dielectric strength, and long pot life. polymerinnovationblog.com The curing process involves the reaction of the anhydride ring with hydroxyl groups present in the epoxy resin system. polymerinnovationblog.comresearchgate.net

The curing mechanism proceeds via a chain-wise polymerization pathway, which can be initiated by hydroxyl groups on the epoxy resin backbone, trace water, or an added catalyst like a tertiary amine. polymerinnovationblog.comresearchgate.netcas.cz The initiation step involves the opening of the anhydride ring by a hydroxyl group, forming a monoester with a free carboxylic acid group. tri-iso.compolymerinnovationblog.com This newly formed carboxylic acid then reacts with an epoxy (oxirane) group, generating another hydroxyl group which can then react with another anhydride molecule. tri-iso.comresearchgate.net This cycle of reactions leads to the formation of a highly cross-linked, three-dimensional polymer network. researchgate.net The isododecenyl chain of the anhydride increases the hydrophobicity and can improve the flexibility of the final cured resin. vt.edu

| Step | Description | Reactants | Products |

|---|---|---|---|

| Initiation (Ring-Opening) | A hydroxyl-containing species opens the anhydride ring. tri-iso.compolymerinnovationblog.com | Anhydride + Alcohol (or water) | Carboxylic Acid Monoester |

| Propagation (Esterification) | The newly formed carboxylic acid reacts with an epoxy group. researchgate.net | Carboxylic Acid + Epoxy Group | Hydroxy Ester + New Hydroxyl Group |

| Cross-linking | The new hydroxyl group continues the reaction cycle with more anhydride, building the network. researchgate.net | New Hydroxyl Group + Anhydride | Further network extension |

Graft Polymerization Studies

The chemical structure of this compound makes it, and its parent compound maleic anhydride, a prime candidate for graft polymerization. This process introduces the polar succinic anhydride functionality onto non-polar polymer backbones, fundamentally altering their properties.

Grafting onto Polyolefins (e.g., Polypropylene)

Grafting maleic anhydride (MAH) onto polypropylene (B1209903) (PP) is a widely used industrial method to enhance the properties of PP. coacechem.comnih.gov The process is typically carried out via free-radical polymerization in an extruder or a solvent, initiated by organic peroxides like benzoyl peroxide. coacechem.comnih.govresearchgate.net

The mechanism involves several stages:

Initiation : The peroxide initiator decomposes upon heating to generate free radicals. coacechem.com

Hydrogen Abstraction : These radicals abstract a hydrogen atom from the polypropylene chain, creating a macroradical. coacechem.com

Grafting : The PP macroradical attacks the double bond of the maleic anhydride molecule, covalently bonding the anhydride group to the polymer backbone. coacechem.com

Termination : The reaction ceases as radicals combine. coacechem.com A common side reaction is the chain scission of polypropylene, which can lead to a reduction in the molecular weight of the final product. nih.govresearchgate.net

The resulting maleic anhydride-grafted polypropylene (PP-g-MAH) exhibits improved compatibility with polar materials like fillers and fibers, enhanced adhesion, and increased thermal stability. coacechem.com

Grafting onto Biodegradable Polymers (e.g., Poly(lactic acid))

Similar to polyolefins, poly(lactic acid) (PLA) can be functionalized by grafting with maleic anhydride to overcome some of its inherent limitations, such as brittleness. acs.orgrsc.org The grafting is often performed through reactive extrusion and improves the compatibility of PLA in polymer blends and composites. acs.orgmdpi.com

The introduction of MAH-grafted PLA as a compatibilizer in PLA blends, for instance with poly(ethylene glycol) (PEG), has been shown to enhance interfacial adhesion between the polymer phases. rsc.orgmdpi.com This leads to significant improvements in mechanical properties, including increased tensile strength and elongation at break. rsc.orgmdpi.com Studies have shown that the efficiency of grafting can be influenced by the specific anhydride used and can be enhanced by using comonomers like styrene or reducing agents. acs.org

| Polymer | Property Enhanced | Mechanism of Improvement | Reference |

|---|---|---|---|

| Polypropylene (PP) | Compatibility, Adhesion, Thermal Stability | Introduces polar anhydride groups onto the non-polar PP backbone, acting as a bridge to polar materials. coacechem.com | coacechem.com |

| Poly(lactic acid) (PLA) | Toughness, Blend Compatibility, Mechanical Strength | Improves interfacial adhesion in blends and promotes chain entanglement. rsc.orgmdpi.com | rsc.orgmdpi.com |

Development of Dispersant Precursors and Additives

Alkenyl succinic anhydrides, including isomers like tetrapropenylsuccinic anhydride and longer-chain polyisobutenyl succinic anhydrides (PIBSA), are crucial intermediates in the manufacturing of additives for lubricants and fuels. taylorandfrancis.comgoogle.comtaylorandfrancis.comnih.gov The molecule's amphiphilic potential, with its long, oil-soluble (oleophilic) alkenyl chain and polar anhydride head, is key to this application. taylorandfrancis.com The anhydride group provides a reactive site for further chemical modification to produce highly effective dispersants. taylorandfrancis.comtaylorandfrancis.com

Synthesis of Polyisobutylene (B167198) Succinimides and Succinates

Polyisobutylene succinimides (PIBSIs) are a major class of ashless dispersants used in engine oils to control sludge and varnish deposits. google.comresearchgate.netmdpi.com Their synthesis begins with a precursor, polyisobutylene succinic anhydride (PIBSA), which is chemically analogous to this compound but with a polyisobutylene chain. researchgate.netspringerprofessional.de

The synthesis is a two-step process:

PIBSA Formation : Polyisobutylene (PIB) is reacted with maleic anhydride at elevated temperatures (150–250 °C) in an ene-reaction to produce PIBSA. google.comresearchgate.net

Imidation : The PIBSA is then reacted with a polyamine, such as tetraethylenepentamine (B85490) (TEPA) or pentaethylenehexamine (B1220003) (PEHA). researchgate.netcore.ac.uknih.gov The primary amine groups of the polyamine react with the anhydride ring to form two succinimide (B58015) linkages, attaching the polar polyamine head to two non-polar PIBSA tails. researchgate.netmdpi.com

The resulting PIBSI molecule has a non-polar, oil-soluble tail that associates with the oil, and a polar, sludge-attracting head that keeps insoluble particles suspended, preventing them from depositing on engine surfaces. researchgate.net Polyisobutylene succinates, which have dispersant properties as well, can be synthesized by reacting PIBSA with alcohols or polyols to form ester linkages instead of imide rings.

Research into Additive Performance at the Molecular Level in Lubricant and Fuel Formulations

The efficacy of this compound, a member of the polyisobutenyl succinic anhydride (PIBSA) family, as a lubricant and fuel additive is fundamentally governed by its molecular structure and interactions with other components in the formulation. Its amphiphilic nature, consisting of a lipophilic polyisobutylene (PIB) tail and a polar succinic anhydride head group, dictates its performance as a dispersant, detergent, and friction modifier. researchcommons.orgresearchgate.net Researchers have employed a variety of advanced analytical techniques and computational modeling to elucidate these mechanisms at the molecular level.

Molecular Aggregation and Micelle Formation:

In nonpolar hydrocarbon environments like lubricant base oils and fuels, PIBSA molecules exhibit self-assembly behavior, forming reverse micelles where the polar head groups are sequestered in the core and the oil-soluble PIB tails extend into the continuous phase. researchgate.net This aggregation is a key aspect of its function. Molecular dynamics simulations of PIBSA-polyamine (PIBSA-PAM), a common derivative, in squalane (B1681988) (a model base oil) have shown that PIBSA-PAM can form small aggregates on its own and participates in the formation of larger reverse micelles, particularly when in the presence of other amphiphilic additives like glycerol (B35011) monooleate (GMO). acs.orgnih.gov

The formation and stability of these micelles are crucial for the additive's role as a dispersant. They can encapsulate polar contaminants such as soot, sludge, and oxidation products, preventing them from agglomerating and depositing on engine surfaces. researchgate.net The size and structure of these aggregates are influenced by the concentration of the additive and its interaction with other formulation components.

Adsorption and Surface Film Formation:

The polar succinic anhydride head group of this compound and its derivatives demonstrates a strong affinity for metal surfaces and polar particulates like soot. acs.orggblchemicalltd.com This adsorption is critical for its functions as a corrosion inhibitor, anti-wear agent, and dispersant.

Research on the adsorption of polyisobutenylsuccinimide (a PIBSA derivative) onto carbon black, which serves as a model for soot particles, has provided significant insights. acs.org Studies using small-angle neutron scattering have determined the thickness of the adsorbed layer, revealing how these molecules form a protective barrier around contaminant particles. This steric stabilization prevents the particles from coming into close contact and agglomerating, thus keeping them dispersed within the oil. researchgate.net

Adsorption isotherms have shown that below a certain concentration, the polymer adsorbs as a thin monolayer, approximately 30 Å thick. acs.org This initial adsorption is often irreversible due to the strong interaction between the polar head and the surface. acs.org At higher concentrations, a more dramatic increase in the adsorbed amount is observed, which is attributed to the formation of reverse hemimicelles on the surface. acs.org

Molecular dynamics simulations have further illuminated the behavior of these additives under confinement between iron oxide surfaces. acs.orgnih.gov These studies show that under both static and shear conditions, some additive molecules adsorb onto the surfaces, while others remain as micelles or aggregates in the bulk fluid. nih.gov Under high pressure and shear, many of these micelles can break down, but the adsorbed layer often remains, contributing to friction reduction. nih.gov

Spectroscopic and Analytical Characterization:

Advanced spectroscopic techniques are instrumental in understanding the molecular structure of this compound and its interactions within a formulation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the structure of the synthesized PIBSA and its derivatives. researchcommons.orgacs.org Chemical shifts provide detailed information about the different chemical environments of the protons and carbons in the molecule, allowing researchers to verify the attachment of the succinic anhydride group to the polyisobutylene chain. researchcommons.org For instance, specific chemical shifts can be assigned to the protons and carbons of the polyisobutylene chain, the succinic anhydride ring, and any subsequent modifications, such as the formation of succinimides. researchcommons.orgresearchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is another powerful tool for characterizing PIBSA and its reaction products. mdpi.com The carbonyl groups of the succinic anhydride moiety exhibit characteristic absorption bands (typically around 1785 cm-1 and 1711 cm-1). researchcommons.orgmdpi.com The disappearance or shifting of these bands, and the appearance of new bands (e.g., for imide groups around 1705 cm-1), allows researchers to monitor the reaction of PIBSA with other molecules, such as amines, to form succinimide dispersants. mdpi.com

Mass Spectrometry (MS): Techniques like electrospray ionization mass spectrometry (ESI-MS) have been used to analyze the molecular weight distribution of PIBSA. researchgate.net This is crucial because the properties of the additive are highly dependent on the molecular weight of the polyisobutylene chain. researchgate.net MS can also identify the presence of different species, such as molecules that have been functionalized with one (mono-PIBSA) or two (bis-PIBSA) succinic anhydride groups. researchgate.net

Detailed Research Findings:

The following tables summarize key data from molecular-level research into PIBSA and its derivatives.

Table 1: 1H NMR Chemical Shift Assignments for PIBSA and a Derivative

This table presents typical proton NMR chemical shifts observed for Polyisobutylene Succinic Anhydride (PIBSA) and its triethanolamine (B1662121) (TEA) derivative, indicating the chemical environment of the protons. Data is sourced from a comparative analytical study. researchcommons.org

| Assignment | PIBSA-1 (δH, ppm) | PIBSA/TEA-1 (δH, ppm) | Description |

|---|---|---|---|

| -CH3 | 1.218 | 0.773 - 1.159 | Protons of the methyl groups in the polyisobutylene backbone. |

| -CH2- | 0.835 | 1.328 | Protons of the methylene (B1212753) groups in the polyisobutylene backbone. |

| -CH- | - | 1.47 | Protons of the methine groups in the polyisobutylene backbone. |

| C=CHR | 6.238 | 5.989 | Vinylidene proton, indicating the reactive end of the polyisobutylene chain. |

| Succinic Anhydride Ring | 7.453 | - | Protons associated with the succinic anhydride cycle. |

| -OH | - | 3.303 - 4.24 | Hydroxyl group protons from the triethanolamine moiety in the derivative. |

Table 2: Adsorption Characteristics of Polyisobutenylsuccinimide on a Model Surface

This table summarizes findings related to the adsorption of a PIBSA derivative (polyisobutenylsuccinimide) on carbon black, which models soot particles in an engine. The data highlights the formation of a protective layer. acs.org

| Parameter | Value | Significance |

|---|---|---|

| Adsorbed Layer Thickness (Monolayer) | ~30 Å | Represents the thickness of the initial, tightly bound layer of the additive on the particle surface, providing steric hindrance. |

| Adsorption Type (Low Concentration) | Irreversible | Indicates a strong, stable attachment of the additive's polar head to the surface, crucial for persistent dispersancy. |

| Adsorption Mechanism (High Concentration) | Reverse Hemimicelle Formation | Describes the build-up of a thicker, multi-layered structure on the surface, enhancing the dispersant capacity. |

| Thermodynamics of Adsorption | Enthalpic | The adsorption process is driven by favorable energy changes (exothermic), overcoming a loss in entropy. |

Analytical Methodologies for Characterization and Quantification of Dihydro 3 Isododecenyl Furan 2,5 Dione

Spectroscopic Techniques for Structural Elucidation

Fourier Transform Infrared (FTIR) Spectroscopy for Anhydride (B1165640) Content and Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful and rapid tool for identifying the key functional groups within the Dihydro-3-(isododecenyl)furan-2,5-dione molecule. The most prominent feature in its FTIR spectrum is the pair of absorption bands characteristic of the cyclic anhydride moiety. spectroscopyonline.com These arise from the symmetric and asymmetric stretching vibrations of the carbonyl (C=O) groups. For saturated cyclic anhydrides, these peaks are typically observed in the ranges of 1870–1845 cm⁻¹ and 1800–1775 cm⁻¹. spectroscopyonline.com One study on a similar long-chain alkenyl succinic anhydride identified these two major anhydride carbonyl stretching bands at 1863 cm⁻¹ and 1785 cm⁻¹. core.ac.uk

The presence of the long isododecenyl chain is confirmed by strong absorption bands in the region of 2850-2960 cm⁻¹, corresponding to the C-H stretching vibrations of its methylene (B1212753) (-CH₂) and methyl (-CH₃) groups. A weaker band, typically around 1640-1670 cm⁻¹, can also be observed, indicating the C=C stretching of the double bond within the alkenyl chain.

FTIR is also crucial for monitoring the hydrolysis of the anhydride. Upon reacting with water, the anhydride ring opens to form the corresponding dicarboxylic acid (isododecenyl succinic acid). This change is readily detected by the disappearance of the dual anhydride peaks and the appearance of a broad absorption band for the carboxylic acid O-H stretch (around 2500-3300 cm⁻¹) and a single, strong carbonyl (C=O) peak around 1710 cm⁻¹. newspulpaper.com This makes FTIR an effective method for assessing the stability and purity of the compound. newspulpaper.com

Table 1: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Anhydride C=O | Asymmetric Stretch | 1870 - 1845 |

| Anhydride C=O | Symmetric Stretch | 1800 - 1775 |

| Anhydride C-O-C | Stretch | 1300 - 1000 |

| Alkyl C-H | Stretch | 2960 - 2850 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive confirmation of the chemical structure of this compound by mapping the hydrogen (¹H) and carbon (¹³C) atomic skeletons.

In the ¹H NMR spectrum , the protons on the succinic anhydride ring are typically observed as a multiplet in the downfield region, generally between δ 2.5 and 3.5 ppm. core.ac.uk The protons on the carbon atom of the isododecenyl chain that is directly attached to the anhydride ring will also appear in this region. The vinyl protons of the double bond in the isododecenyl chain produce signals further downfield, usually in the range of δ 5.0-5.8 ppm. The majority of the signals, appearing as a complex series of multiplets in the upfield region (δ 0.8-2.2 ppm), correspond to the numerous protons of the overlapping methylene (-CH₂) and the terminal methyl (-CH₃) groups of the long alkyl chain. core.ac.uk

The ¹³C NMR spectrum offers complementary information. The two carbonyl carbons of the anhydride ring are highly deshielded and appear significantly downfield, typically in the range of δ 170-180 ppm. The carbons of the double bond in the isododecenyl chain are found around δ 120-140 ppm. The sp³ hybridized carbons of the anhydride ring and the isododecenyl chain resonate in the upfield region, from approximately δ 14-40 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Anhydride C=O | - | 170 - 180 |

| Alkene -CH=CH- | 5.0 - 5.8 | 120 - 140 |

| Ring -CH-CH₂- | 2.5 - 3.5 | 35 - 45 |

| Alkyl -CH₂- | 1.2 - 1.6 | 22 - 32 |

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain further structural insights through analysis of its fragmentation patterns. The compound, with a molecular formula of C₁₆H₂₆O₃, has a monoisotopic mass of approximately 266.19 Da. In electron ionization (EI) mode, the molecular ion peak (M⁺) may be observed at m/z 266.

The fragmentation pattern is typically complex. Common fragmentation pathways for long-chain alkyl compounds involve the cleavage of the alkyl chain, resulting in a series of cluster peaks separated by 14 mass units (corresponding to CH₂ groups). libretexts.org For the anhydride ring, characteristic losses corresponding to fragments like CO (28 Da) and CO₂ (44 Da) can occur. Alpha-cleavage next to the carbonyl groups is also a common fragmentation route. miamioh.edu The combination of these patterns helps to confirm both the succinic anhydride core and the structure of the isododecenyl side chain.

Chromatographic Methods for Purity and Compositional Analysis

Chromatographic techniques are essential for separating this compound from impurities, unreacted starting materials, and its hydrolysis product, as well as for performing accurate quantitative analysis.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative Determination and Component Separation

Gas chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a cornerstone technique for the analysis of alkenyl succinic anhydrides. Direct GC-MS analysis of compounds like this compound is feasible. nih.gov A patent for analyzing succinic anhydride purity outlines a GC method using a capillary column (like an HP-5) with a flame ionization detector (FID) and a temperature programming sequence to ensure adequate separation of the analyte from impurities. google.com

However, direct analysis can be challenging due to the polarity and thermal lability of the anhydride. Strong adsorption of the analyte onto the GC column can occur, potentially leading to poor peak shape and analytical inaccuracies, such as memory effects. nih.gov For this reason, chemical derivatization is often employed to improve the chromatographic behavior of the analyte.

Chemical Derivatization for Enhanced GC/GC-MS Analysis (e.g., Silylation, Methylation with Diazomethane (B1218177), Acid Methanolysis)

To overcome the challenges of direct GC analysis, chemical derivatization is a common and highly effective strategy. The goal is to convert the polar anhydride, or its more polar hydrolysis product (the dicarboxylic acid), into a more volatile and thermally stable derivative.

Silylation: This is one of the most common derivatization methods. The sample, which may contain both the anhydride and its hydrolyzed diacid form, is treated with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Any dicarboxylic acid present is converted into its di-trimethylsilyl (di-TMS) ester, which is much more suitable for GC analysis. chromforum.org One effective, though more involved, method involves first opening the anhydride ring with a secondary amine (like dimethylamine) and then silylating the resulting amide-acid and any diacid with BSTFA to derivatize all active hydrogen groups. chromforum.org This ensures that all forms of the analyte are converted into stable derivatives for quantification.

Methylation with Diazomethane: Diazomethane is a highly reactive reagent that rapidly and cleanly converts carboxylic acids to their corresponding methyl esters. wordpress.com In the context of analyzing this compound, this method is primarily used to derivatize the isododecenyl succinic acid impurity that forms upon hydrolysis. The resulting methyl esters are significantly more volatile than the parent acid. The anhydride itself is less reactive toward diazomethane under typical conditions. This differential reactivity can be exploited to quantify the acid impurity separately. nih.gov However, due to the extreme toxicity and explosive nature of diazomethane, its use requires specialized equipment and safety precautions, and safer alternatives are often sought. researchgate.net

Acid Methanolysis: An alternative methylation technique involves heating the sample in methanol (B129727) with an acid catalyst, such as sulfuric acid or HCl. researchgate.net This process, known as acid methanolysis or esterification, converts the carboxylic acid groups of the hydrolyzed anhydride into methyl esters. Depending on the reaction conditions (time, temperature), the anhydride ring can also be opened by the methanol to form a mono-methyl ester. This method avoids the hazards of diazomethane but may be less efficient and can require a subsequent extraction step before GC analysis. researchgate.netglsciences.eu

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Alkenyl succinic anhydride (ASA) |

| Isododecenyl succinic acid |

| Succinic anhydride |

| Methylene |

| Methyl |

| Carbonyl |

| Dicarboxylic acid |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Dimethylamine |

| Diazomethane |

| Methanol |

| Sulfuric acid |

| HCl |

| Carbon dioxide |

Quantitative Analysis Techniques

Titration Methods for Anhydride Moiety Determination

Titration remains a fundamental and widely used technique for the quantification of the anhydride functional group in this compound and related long-chain alkenyl succinic anhydrides (ASAs). The principle of these methods typically revolves around the hydrolysis of the anhydride ring to its corresponding dicarboxylic acid, which can then be titrated with a standardized base.

One common approach involves the direct titration of the diacid formed upon hydrolysis. The reaction is as follows:

This compound + H₂O → Isododecenylsuccinic acid

The resulting isododecenylsuccinic acid is then titrated with a standardized solution of potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), typically using a potentiometric endpoint or a colorimetric indicator like phenolphthalein. The purity of the anhydride can be calculated based on the volume of titrant consumed. For instance, the assay of similar anhydrides like phthalic anhydride involves heating the sample with water to ensure complete hydrolysis before titration against a standardized alkali. dtic.milasianpubs.org

Another established method is a back-titration procedure. This involves reacting the anhydride with a known excess of a nucleophilic reagent, such as an amine (e.g., morpholine (B109124) or benzylamine) or a hydroxide solution. The unreacted excess reagent is then titrated with a standardized acid. This indirect approach can sometimes offer advantages in terms of reaction kinetics and endpoint detection. For example, in the analysis of fixed oils, a saponification value is determined by reacting the ester with an excess of ethanolic potassium hydroxide and then back-titrating the excess KOH with hydrochloric acid. basicmedicalkey.com While specific data for this compound is not extensively published in peer-reviewed literature, the principles are directly applicable.

Below is a representative data table illustrating the type of results obtained from a hydrolytic titration method for determining the purity of a long-chain succinic anhydride.

| Sample ID | Sample Weight (g) | Molarity of KOH (mol/L) | Initial Burette Reading (mL) | Final Burette Reading (mL) | Volume of KOH Consumed (mL) | Calculated Purity (%) |

| Lot A-001 | 1.254 | 0.1012 | 0.50 | 22.80 | 22.30 | 99.2 |

| Lot A-002 | 1.261 | 0.1012 | 1.20 | 23.65 | 22.45 | 99.0 |

| Lot B-001 | 1.248 | 0.1012 | 0.75 | 23.00 | 22.25 | 99.3 |

This table is illustrative and based on typical procedures for analogous compounds.

It is important to note that while titration methods are cost-effective and provide a direct measure of the acid-generating functionality, they may lack selectivity if other acidic or basic impurities are present in the sample. routledge.com

Integration of Spectroscopic and Chromatographic Data for Purity Assessment

For a more comprehensive and accurate assessment of purity, it is often necessary to integrate data from both spectroscopic and chromatographic techniques. This approach allows for the identification and quantification of the main component as well as any impurities, including the hydrolyzed diacid, unreacted starting materials, and isomers.

Spectroscopic Analysis:

Infrared (IR) spectroscopy is a powerful tool for characterizing this compound. The anhydride functional group exhibits two characteristic carbonyl (C=O) stretching bands, typically found around 1860 cm⁻¹ and 1780 cm⁻¹. The corresponding dicarboxylic acid, which is the primary hydrolysis product, shows a broader carbonyl absorption at a lower frequency (around 1710 cm⁻¹). By analyzing the relative intensities of these peaks, the degree of hydrolysis can be qualitatively and, with proper calibration, quantitatively assessed.

Chromatographic Separation:

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary techniques for separating this compound from potential impurities.

Gas Chromatography (GC): Due to the relatively high molecular weight and boiling point of the compound, GC analysis often requires derivatization to increase volatility. A common derivatization strategy involves reaction with a silylating agent to convert the analyte into a more thermally stable and volatile trimethylsilyl (B98337) (TMS) ester. Alternatively, direct GC analysis can be performed, often coupled with mass spectrometry (GC-MS) for definitive peak identification. routledge.com The purity is typically determined using the area normalization method, where the peak area of the main component is expressed as a percentage of the total area of all detected peaks. google.com

High-Performance Liquid Chromatography (HPLC): HPLC offers a robust method for separating the anhydride from its more polar hydrolysis product, isododecenylsuccinic acid, without the need for derivatization. Reversed-phase columns with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) are commonly employed. jespublication.com Detection is typically achieved using a UV detector, as the carbonyl groups provide sufficient chromophores for detection at low wavelengths.

Integrated Purity Assessment:

The integration of these techniques provides a more complete picture of the sample's purity. For instance, a sample of this compound can be analyzed by HPLC to determine the relative amounts of the anhydride and the diacid. The identity of these peaks can be confirmed by collecting the fractions and analyzing them by IR spectroscopy. Furthermore, GC-MS can be used to identify and quantify any other volatile or semi-volatile impurities that may be present.

A comprehensive purity report would thus combine the results from these different analyses.

| Analytical Technique | Parameter Measured | Result |

| Titration | Anhydride Content (as is) | 98.5% |

| HPLC-UV | This compound Peak Area % | 99.2% |

| Isododecenylsuccinic acid Peak Area % | 0.6% | |

| Other Impurities Peak Area % | 0.2% | |

| GC-MS | Identification of Main Component | Confirmed |

| Identification of Impurities | Isomer of dodecenyl chain, residual starting olefin | |

| Overall Purity | Calculated | ~99.0% |

This table is a representative example of how data from different analytical techniques are integrated to provide a comprehensive purity assessment.

By combining the quantitative data from titration and chromatography with the qualitative and semi-quantitative information from spectroscopy, a highly accurate and reliable purity profile for this compound can be established. This integrated approach is crucial for quality control in an industrial setting and for ensuring the consistency and efficacy of the final products derived from this versatile chemical compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.